
1-(Dimethoxymethyl)-2-fluorobenzene
Vue d'ensemble
Description
Dimethoxymethane, also known as methylal, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It has a chloroform-like odor and a pungent taste . It is the dimethyl acetal of formaldehyde . Dimethoxymethane is soluble in three parts water and miscible with most common organic solvents .
Synthesis Analysis
Dimethoxymethane can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts . Another method involves the selective oxidation of methanol over catalysts with redox and acid functionalities .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, physical properties can include density, color, hardness, melting and boiling points, and electrical conductivity .
Applications De Recherche Scientifique
Fluorescent Probes
The compound can be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
Environmental Monitoring
As mentioned above, “2-Fluorobenzaldehyde dimethyl acetal” can be used in the creation of fluorescent probes, which are widely used in environmental monitoring . These probes can detect specific molecules or activities within cells through fluorescence signals, providing valuable information about the environment.
Food Safety
Similarly, the fluorescent probes derived from “2-Fluorobenzaldehyde dimethyl acetal” can be used in food safety applications . They can help detect harmful substances or contaminants in food products, ensuring their safety for consumption.
Biomedical Applications
The fluorescent probes created using “2-Fluorobenzaldehyde dimethyl acetal” have been widely used in various biomedical fields . They can be used to detect specific biomolecules or molecular activities within cells, contributing to the advancement of biomedical research.
Mécanisme D'action
Target of Action
2-Fluorobenzaldehyde dimethyl acetal, also known as 1-(Dimethoxymethyl)-2-fluorobenzene, is primarily used as a synthetic intermediate .
Mode of Action
The compound is known to participate in reactions involving nucleophilic addition . In the presence of an acid catalyst, it can react with alcohols to form acetals . This reaction is reversible and can be used to protect carbonyl groups during organic synthesis .
Biochemical Pathways
It’s worth noting that acetals, which can be formed from this compound, appear in the structures of many sugars . This suggests that the compound could potentially influence carbohydrate metabolism.
Result of Action
The compound’s ability to form acetals suggests that it could potentially influence the structure and function of biomolecules that contain these groups .
Action Environment
The action, efficacy, and stability of 2-Fluorobenzaldehyde dimethyl acetal can be influenced by various environmental factors. For instance, the formation of acetals from this compound is facilitated by the presence of an acid catalyst and can be driven to completion by the removal of water .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(dimethoxymethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDHBIBFZLUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465579 | |
| Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethoxymethyl)-2-fluorobenzene | |
CAS RN |
90470-67-0 | |
| Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90470-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

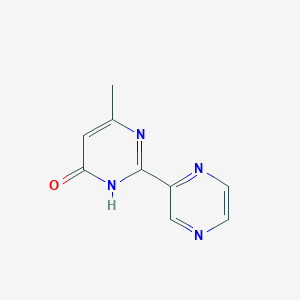

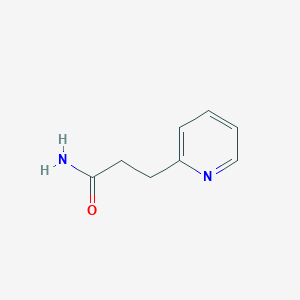


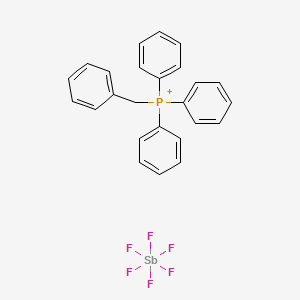
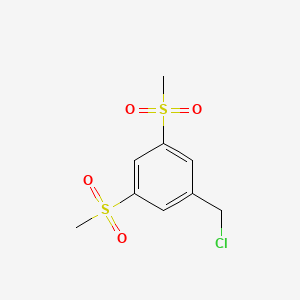


![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)

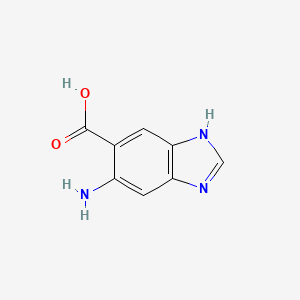
![(8S,9R,10S,13R,14R,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3031916.png)
